molecular formula C9H19NS B13006155 N-(2,3-Dimethylbutyl)thietan-3-amine

N-(2,3-Dimethylbutyl)thietan-3-amine

Cat. No.: B13006155
M. Wt: 173.32 g/mol
InChI Key: GOCXHUFFYDJGJI-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylbutyl)thietan-3-amine (CAS: 1849294-95-6) is a sulfur-containing organic compound with the molecular formula C₉H₁₉NS and a molecular weight of 173.32 g/mol . Structurally, it consists of a thietane (a four-membered saturated ring with three carbon atoms and one sulfur atom) substituted at the 3-position with an amine group, which is further linked to a branched 2,3-dimethylbutyl chain. This branching distinguishes it from linear alkyl-thietane derivatives and may influence its physicochemical properties, such as solubility, volatility, and reactivity.

No explicit toxicity or hazard data are provided in the evidence, though its structural analogs (e.g., 6PPD derivatives) highlight the importance of evaluating environmental and biological impacts .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

N-(2,3-dimethylbutyl)thietan-3-amine

InChI

InChI=1S/C9H19NS/c1-7(2)8(3)4-10-9-5-11-6-9/h7-10H,4-6H2,1-3H3

InChI Key

GOCXHUFFYDJGJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethylbutyl)thietan-3-amine typically involves the reaction of 2,3-dimethylbutylamine with a thietane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dimethylbutyl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,3-Dimethylbutyl)thietan-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for clinical use.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylbutyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including those involving sulfur-containing compounds. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(2,3-Dimethylbutyl)thietan-3-amine with structurally related compounds:

Property This compound N-(3-Methylbutyl)thietan-3-amine Neotame
CAS Number 1849294-95-6 1516779-13-7 165450-17-9
Molecular Formula C₉H₁₉NS C₈H₁₇NS C₂₀H₃₀N₂O₅
Molecular Weight (g/mol) 173.32 159.29 378.46
Key Functional Groups Thietane, branched alkyl amine Thietane, linear alkyl amine Aspartame derivative, ester
Commercial Status Out of stock Discontinued Widely used (food additive)

Key Observations:

  • Branching Effects : The 2,3-dimethylbutyl group in the target compound introduces steric hindrance compared to the linear 3-methylbutyl chain in N-(3-Methylbutyl)thietan-3-amine. This likely reduces solubility in polar solvents and increases hydrophobicity .
  • Molecular Weight : The higher molecular weight of the target compound compared to N-(3-Methylbutyl)thietan-3-amine suggests differences in volatility and boiling point, though experimental data are lacking.
  • Functional Diversity : Neotame, while sharing a 3,3-dimethylbutyl group, is a large aspartame-derived sweetener with distinct applications (food industry) and functional groups (ester, amide) .

Toxicity and Environmental Impact

  • 6PPD Derivatives: N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its ozonation product, 6PPD-quinone, demonstrate significant environmental toxicity, including teratogenic and neurotoxic effects . While the target compound shares a dimethylbutyl group, its thietane-amine structure differs markedly from 6PPD’s phenylenediamine backbone.
  • Data Gaps: No direct toxicity data are available for this compound. Further studies are needed to assess its persistence, bioaccumulation, and ecotoxicological risks .

Research and Development Needs

Synthetic Optimization : Improve synthesis routes for this compound to enhance availability .

Toxicity Profiling : Conduct in vitro and in vivo studies to evaluate acute/chronic toxicity, leveraging methodologies applied to 6PPD derivatives .

Application Exploration : Investigate its utility in catalysis, materials science, or medicinal chemistry, given its unique thietane-amine structure.

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